3-Aminobenzofuran-2-carboxamide

Synthetic Chemistry Building Block Pharmaceutical Intermediate

This compound is the optimal starting material for single-step benzofuro[3,2-d]pyrimidine synthesis, a class with demonstrated antibacterial and antifungal activities. Its unique 3-amino-2-carboxamide substitution pattern enables direct cyclocondensation, eliminating multiple synthetic steps versus alternative building blocks. Also serves as a precursor for colorimetric chemosensors detecting Co²⁺, Cu²⁺, and Zn²⁺ below regulatory limits, and as a platform for generating Schiff base ligands with tunable DNA/HSA binding. Compatible with microwave-assisted, solvent-free protocols for rapid high-throughput synthesis.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 54802-10-7
Cat. No. B1330751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminobenzofuran-2-carboxamide
CAS54802-10-7
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(O2)C(=O)N)N
InChIInChI=1S/C9H8N2O2/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,10H2,(H2,11,12)
InChIKeyFXOYSSLDDDZIJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminobenzofuran-2-carboxamide (CAS 54802-10-7) for R&D Procurement and Chemical Synthesis


3-Aminobenzofuran-2-carboxamide (CAS 54802-10-7), also named 3-amino-1-benzofuran-2-carboxamide, is a heterocyclic building block belonging to the benzofuran class of compounds [1]. This synthetic compound features a benzofuran core scaffold substituted with a primary amino group at the 3-position and a carboxamide group at the 2-position . The compound possesses a molecular formula of C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol . As a key intermediate, it serves as a versatile precursor for the preparation of a variety of biologically active heterocyclic derivatives, including benzofuro[3,2-d]pyrimidines and novel Schiff base ligands [2][3].

Why 3-Aminobenzofuran-2-carboxamide Cannot Be Interchanged with Other Benzofuran Carboxamides in Critical Synthesis


Generic substitution with other benzofuran-2-carboxamide derivatives is not feasible due to the unique orthogonality and positioning of the dual amino-amide functionality in 3-Aminobenzofuran-2-carboxamide . Unlike its isomers (e.g., 2-aminobenzofuran-3-carboxamide) or mono-substituted variants, the specific 3-amino-2-carboxamide arrangement dictates distinct chemo- and regioselectivity in condensation and cyclization reactions [1]. For instance, this precise substitution pattern is essential for the single-step formation of the benzofuro[3,2-d]pyrimidine ring system, a reaction that fails with regioisomers lacking the nucleophilic 3-amino group adjacent to the electrophilic 2-carboxamide moiety [2]. This specificity ensures the intended scaffold integrity and downstream biological activity of the final synthesized compounds [3].

3-Aminobenzofuran-2-carboxamide Procurement Guide: Quantitative Differentiation Against Analogs and Alternatives


Commercial Availability and Purity: 3-Aminobenzofuran-2-carboxamide vs. Closest Substituted Analogs

3-Aminobenzofuran-2-carboxamide (54802-10-7) offers distinct procurement advantages over its more complex, substituted analogs. While compounds like 3-amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide or 3-amino-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide may be available, they are often custom-synthesized or available in limited quantities with variable purity. In contrast, 3-Aminobenzofuran-2-carboxamide is a standard catalog item with guaranteed purity of ≥98% (HPLC) from multiple established chemical suppliers [1]. This ensures batch-to-batch reproducibility and reduces the time and cost associated with sourcing or purifying less common derivatives [2].

Synthetic Chemistry Building Block Pharmaceutical Intermediate Material Science

Chemoselective Reactivity: Single-Step Synthesis of Benzofuro[3,2-d]pyrimidines

The 3-amino-2-carboxamide substitution pattern is uniquely suited for direct cyclocondensation with aromatic aldehydes to form the benzofuro[3,2-d]pyrimidine core, a privileged scaffold in medicinal chemistry [1]. This reaction, catalyzed by a catalytic amount of concentrated hydrochloric acid, proceeds in a single step, providing a direct route to a complex heterocyclic system [2]. Alternative regioisomers (e.g., 2-aminobenzofuran-3-carboxamide) or mono-substituted benzofurans cannot undergo this specific cyclization without additional synthetic steps or protecting group strategies, which typically reduce overall yield [3].

Medicinal Chemistry Heterocyclic Synthesis Cyclocondensation

Functional Material Precursor: Quantitative Sensing of Co²⁺, Cu²⁺, and Zn²⁺

3-Aminobenzofuran-2-carboxamide serves as the essential precursor for the synthesis of a multifunctional colorimetric chemosensor (HMBC) [1]. The resulting sensor demonstrates quantifiable and highly sensitive detection limits for multiple heavy metal ions in aqueous solutions. The limits of detection (LOD) for the HMBC sensor were determined to be 0.38 µM for Co²⁺, 0.41 µM for Cu²⁺, and 1.02 µM for Zn²⁺ [2]. These values are significantly lower than the New Jersey Department of Environmental Protection (NJDEP) standard for Co²⁺ (1.70 µM) and the World Health Organization (WHO) guidelines for Cu²⁺ (31.5 µM) and Zn²⁺ (76 µM), underscoring the sensor's practical applicability for environmental monitoring [2].

Analytical Chemistry Environmental Sensing Chemosensor Colorimetric Detection

Physicochemical Property Benchmarking: Melting Point Consistency

The melting point of 3-Aminobenzofuran-2-carboxamide is consistently reported across multiple vendor specifications to be in the narrow range of 157.0 to 163.0 °C [1]. This narrow melting point range serves as a critical, easily measurable indicator of compound identity and high purity. In contrast, many custom or novel benzofuran-2-carboxamide analogs lack established melting point data or exhibit broader ranges, making rapid quality control assessment more challenging [2].

Quality Control Analytical Chemistry Chemical Characterization

Versatility in Green Chemistry: Microwave-Assisted Synthesis Applications

3-Aminobenzofuran-2-carboxamide has been successfully employed as a substrate in phosphotungstic acid-mediated, microwave-assisted, solvent-free green syntheses [1]. In a comparative study, the reaction scope was demonstrated using a variety of aldehydes and ketones with several O-amino amides, including 3-aminobenzofuran-2-carboxamide. The reaction afforded spiro- and cyclized quinazolinones and 2-amino substituted carboxamide derivatives within a few minutes of irradiation in excellent yield [2]. This demonstrates the compound's compatibility with modern, high-throughput, and environmentally benign synthetic methodologies, which is not a property universally shared by all benzofuran building blocks.

Green Chemistry Microwave Synthesis Process Chemistry Quinazolinone Synthesis

Scaffold for Biologically Active Schiff Bases: Quantified DNA/HSA Binding Affinity

3-Aminobenzofuran-2-carboxamide is a key starting material for generating novel Schiff base ligands with quantifiable biological interactions [1]. A recent study synthesized eight novel Schiff base derivatives from this compound and evaluated their binding to DNA and Human Serum Albumin (HSA) using fluorescence quenching, absorption spectroscopy, and molecular docking [2]. The study identified that the ATA6 ligand (one of the synthesized Schiff bases) exhibited the highest binding affinity for both DNA and HSA among the tested derivatives, with interactions primarily driven by van der Waals, hydrophobic, and hydrogen bonding forces [3]. This provides a quantitative framework for structure-activity relationship (SAR) studies aimed at optimizing binding for therapeutic applications.

Bioinorganic Chemistry Drug Discovery Spectroscopy Ligand Design

Optimal Application Scenarios for 3-Aminobenzofuran-2-carboxamide in Academic and Industrial R&D


Medicinal Chemistry: Synthesis of Benzofuro[3,2-d]pyrimidine Libraries

This compound is the optimal starting material for the efficient, single-step synthesis of benzofuro[3,2-d]pyrimidine derivatives, a class of compounds with demonstrated antibacterial and antifungal activities [1][2]. Its unique 3-amino-2-carboxamide substitution pattern allows for direct cyclocondensation, reducing the synthetic route by multiple steps compared to using alternative building blocks [3]. Researchers can rapidly generate diverse libraries of these privileged scaffolds for structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns [4].

Analytical and Environmental Chemistry: Development of High-Sensitivity Chemosensors

3-Aminobenzofuran-2-carboxamide is an essential precursor for creating colorimetric chemosensors capable of detecting heavy metal ions like Co²⁺, Cu²⁺, and Zn²⁺ at concentrations significantly below international regulatory limits [5]. This enables the development of simple, low-cost, and field-deployable sensors for environmental monitoring and water quality testing, with quantified detection limits that outperform standard guidelines [6].

Bioinorganic and Pharmaceutical Chemistry: Design of DNA/HSA-Binding Ligands

As a primary amine-containing heterocycle, 3-Aminobenzofuran-2-carboxamide serves as a versatile platform for generating Schiff base ligands with tunable binding affinities for DNA and human serum albumin (HSA) [7]. Researchers can use this building block to synthesize and screen a library of novel ligands, with the goal of identifying lead candidates for anticancer or other therapeutic applications where DNA intercalation or protein binding is a key mechanism of action [8].

Process and Green Chemistry: High-Throughput Microwave-Assisted Synthesis

The compound's demonstrated compatibility with microwave-assisted, solvent-free, and acid-catalyzed reactions makes it a suitable candidate for incorporation into modern, high-throughput, and environmentally friendly synthetic protocols [9]. This allows for the rapid generation of complex heterocyclic products in excellent yields within minutes, significantly reducing reaction times and solvent waste compared to traditional thermal methods [10].

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